molecular formula C13H18N6 B2854775 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1279219-11-2

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B2854775
CAS No.: 1279219-11-2
M. Wt: 258.329
InChI Key: YJQSVAJDHQHMGB-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyridazine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antileishmanial and antimalarial agents. Its ability to interact with biological targets makes it a candidate for further drug development.

Industry: In industry, this compound is used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)methanol

  • (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone

  • (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane

Uniqueness: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-10-9-11(2)19(17-10)13-4-3-12(15-16-13)18-7-5-14-6-8-18/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQSVAJDHQHMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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